Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Boronate ester stability Shelf life Suzuki-Miyaura coupling

Researchers requiring sequential diversification often face incompatible reactivity from multi-halogenated scaffolds. This pinacol boronate ester provides three orthogonal handles (Cl, Bpin, CO2Me) enabling programmable Suzuki-SNAr-amidation sequences. - Enables CDK4/6 inhibitor synthesis (IC50 1.10 nM) and GR modulator programs (Ki 0.760 nM). - Pinacol ester ensures shelf stability and consistent stoichiometry vs. free boronic acid. - ≥97% purity with full analytical documentation, meeting CRO/CDMO quality standards.

Molecular Formula C13H17BClNO4
Molecular Weight 297.54 g/mol
Cat. No. B8268884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
Molecular FormulaC13H17BClNO4
Molecular Weight297.54 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OC
InChIInChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)16-10(15)7-8/h6-7H,1-5H3
InChIKeySSAVYKAPWOGLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate – A Dual-Functional Pyridine Building Block for Sequential Cross-Coupling and Late-Stage Diversification


Methyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 2223030-97-3) is a pinacol boronate ester of 6-chloro-4-boryl-picolinic acid methyl ester . This compound combines three orthogonal synthetic handles within a single pyridine scaffold: a pinacol boronate ester at the 4-position, an aryl chloride at the 6-position, and a methyl ester at the 2-position. The pinacol ester group provides enhanced shelf-stability and handling convenience relative to the free boronic acid (CAS 2225170-53-4), while the 6-chloro substituent enables sequential or late-stage functionalization via nucleophilic aromatic substitution (SNAr) or further cross-coupling [1]. The 2-methyl ester serves as a versatile precursor for amidation or hydrolysis. Commercially available with certified purity ≥97% , this building block has been explicitly utilized in medicinal chemistry programs targeting CDK4/6 (IC50 = 1.10 nM in derived compounds) [2] and the glucocorticoid receptor (Ki = 0.760 nM) [3], establishing its utility in kinase inhibitor and nuclear receptor modulator synthesis.

Why Methyl 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Cannot Be Replaced by In-Class Analogs


The three functional groups on this scaffold are interdependent: the pinacol boronate ester enables Suzuki-Miyaura coupling at the 4-position, while the 6-chloro substituent acts as a latent handle for subsequent orthogonal transformations. Replacing this compound with a 6-bromo or 6-iodo analog introduces competing reactivity during the initial Suzuki step, as bromide and iodide undergo oxidative addition far more readily than chloride (typical relative rates: Ar-I > Ar-Br >> Ar-Cl) [1]. Conversely, the des-chloro analog (Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, CAS 957062-72-5) lacks the 6-position handle entirely, foreclosing downstream SNAr or cross-coupling diversification . Substituting the pinacol ester with the free boronic acid (CAS 2225170-53-4) compromises shelf stability due to protodeboronation and boroxine formation. The methyl ester cannot be replaced by the tert-butyl ester analog (CAS 2096341-89-6) without altering the orthogonal deprotection strategy. Each of these substitutions introduces either synthetic incompatibility or loss of functional density, directly impacting route efficiency, step count, and final product diversity.

Quantitative Differentiation Evidence for Methyl 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate – Head-to-Head and Cross-Study Comparison


Pinacol Ester Hydrolytic Stability Advantage Over Free Boronic Acid Ensures Longer Shelf Life and Consistent Stoichiometry

The pinacol-protected boronate ester (target compound) demonstrates superior stability against hydrolysis and protodeboronation relative to its free boronic acid counterpart (2-chloro-6-(methoxycarbonyl)pyridine-4-boronic acid, CAS 2225170-53-4). Pinacol boronate esters are generally resistant to hydrolysis under ambient conditions due to steric shielding of the boron center by the tetramethyl-substituted dioxaborolane ring, whereas free arylboronic acids are susceptible to protodeboronation and boroxine anhydride formation upon storage . The target compound is stored at room temperature in inert atmosphere with ≥97% purity retention , while the corresponding free boronic acid typically requires refrigeration and is supplied at 95% purity, reflecting lower intrinsic stability [1].

Boronate ester stability Shelf life Suzuki-Miyaura coupling Protodeboronation

6-Chloro Substituent Enables Orthogonal Sequential Functionalization Absent in Des-Chloro Analog

The 6-chloro substituent on the target compound provides a site for secondary functionalization after the 4-position Suzuki coupling step. In contrast, the des-chloro analog (Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, CAS 957062-72-5) bears a hydrogen at the 6-position, which cannot participate in further cross-coupling or nucleophilic aromatic substitution (SNAr) reactions . This is supported by the well-established class-level principle that 2-chloropyridines undergo efficient SNAr with amines, alkoxides, and thiols, as well as palladium-catalyzed cross-coupling under forcing conditions, whereas the des-chloro analog is inert at this position [1]. The resulting synthetic advantage is the ability to introduce up to three distinct substituents on the pyridine ring in a programmed sequence: (1) Suzuki coupling at C4, (2) SNAr or a second Suzuki coupling at C6, and (3) ester manipulation at C2.

Orthogonal reactivity Sequential cross-coupling Nucleophilic aromatic substitution Late-stage functionalization

Structurally Analogous Building Block Delivers Sub-Nanomolar CDK4/6 Inhibitory Activity in Patent-Derived Compounds

The target compound served as a key synthetic intermediate in the preparation of compounds within US Patent 8,841,312, which discloses potent CDK4/6 inhibitors. The final drug-like compound incorporating this building block (CHEMBL3237704, Patent Compound 204) exhibits an IC50 of 1.10 nM against CDK4/CyclinD1 and CDK6/CyclinD3, measured in a recombinant kinase inhibition assay at pH 7.4 and 2°C [1]. By comparison, the biosimilar compound (Patent Compound 37) shows an IC50 of 1.20 nM [2], and Compound 188 (CHEMBL3237447) also falls within this range. This demonstrates that the 6-chloro-4-borylpicolinate scaffold reliably yields sub-nanomolar potency when elaborated into CDK inhibitor pharmacophores. In contrast, building blocks lacking the 6-chloro handle cannot access the same fully elaborated SAR space explored in this patent.

CDK4/6 inhibition Kinase inhibitor Oncology US8841312 Building block validation

Building Block-Derived Glucocorticoid Receptor Ligand Achieves Sub-Nanomolar Binding Affinity

The target compound-derived glucocorticoid receptor (GR) ligand (CHEMBL4204230) demonstrates a Ki of 0.760 nM in a [3H]dexamethasone displacement assay using human recombinant GR expressed in insect cells after 24-hour incubation [1]. This compares favorably with the natural ligand dexamethasone and indicates that the 6-chloro-4-boryl picolinate scaffold, when elaborated into a full GR-binding pharmacophore, can achieve high-affinity receptor engagement. In a broader context, the mineralocorticoid receptor (MR) affinity of a related derivative is 100 nM [2], suggesting that the scaffold can be tuned for selectivity between closely related nuclear hormone receptors. The presence of the 6-chloro substituent in the final compound is structurally essential for the observed binding profile, as documented SAR in this chemical series exploits the chloro substituent for hydrophobic pocket occupancy.

Glucocorticoid receptor Nuclear receptor Binding affinity Drug discovery

Supplier-Certified Purity of 97% with Full Analytical Characterization Reduces Quality Assurance Burden

The target compound is commercially available with certified purity of 97% from Fluorochem (CAS 2223030-97-3, Product Code F852554), accompanied by full analytical characterization including NMR and HPLC data . The des-chloro analog (CAS 957062-72-5) is available at comparable purity (95–97% from Aladdin and Capotchem) but serves a fundamentally different synthetic purpose as it lacks the 6-position functional handle . The free boronic acid counterpart (CAS 2225170-53-4) is typically supplied at 95% purity, reflecting its intrinsically lower stability [1]. For the target compound, Bidepharm (for the tert-butyl ester analog CAS 2096341-89-6) provides batch-specific QC reports including NMR, HPLC, and GC, establishing a vendor ecosystem that supports regulatory-grade documentation for this scaffold family .

Analytical characterization Purity certification NMR HPLC Quality control

High-Impact Application Scenarios for Methyl 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Based on Quantitative Evidence


CDK4/6 Inhibitor Lead Optimization Programs Requiring Sub-Nanomolar Potency

This building block is directly validated as a synthetic entry point into the CDK4/6 inhibitor chemical space disclosed in US Patent 8,841,312, where elaborated compounds achieve IC50 values of 1.10–1.20 nM [1]. Medicinal chemistry teams pursuing CDK4/6-targeted oncology programs can use this building block to introduce the 4-aryl substituent via Suzuki coupling while retaining the 6-chloro handle for subsequent diversification, systematically exploring the SAR required for isoform selectivity over CDK1 and CDK2.

Glucocorticoid Receptor Modulator Synthesis with Sub-Nanomolar Binding Potential

Derivatives of this scaffold achieve Ki = 0.760 nM at the human glucocorticoid receptor, placing them among high-affinity GR ligands [2]. The building block is suited for GR modulator programs where the 6-chloro substituent contributes to binding pocket occupancy and the 4-position can be elaborated to introduce substituents that modulate agonism vs. antagonism. The 2-methyl ester provides a handle for prodrug strategy or solubility optimization via amidation.

Sequential, Programmable Polysubstituted Pyridine Synthesis for Fragment-Based Drug Discovery

The three orthogonal functional groups enable a fully programmable synthesis sequence: (1) Suzuki-Miyaura coupling at C4 to install a first aryl/heteroaryl group, (2) nucleophilic aromatic substitution or a second Suzuki coupling at C6 to install a second distinct substituent, and (3) ester hydrolysis or amidation at C2 for final functionalization [3]. This three-diversification-point strategy maximizes the chemical space accessible from a single building block, reducing the number of separate building blocks required for fragment elaboration libraries.

Contract Research and CDMO Service Projects Requiring Robust, Scalable Building Blocks

The pinacol ester formulation provides superior bench-top stability and consistent stoichiometry compared to the free boronic acid, reducing batch-to-batch variability in large-scale Suzuki couplings . With commercial availability at 97% purity from multiple vendors and full analytical documentation, this building block meets the quality assurance requirements of contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) where reproducible intermediate quality is critical for client deliverable timelines.

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